Furo[3,2-b]pyridine-6-carboxylic acid

Catalog No.
S733839
CAS No.
122535-04-0
M.F
C8H5NO3
M. Wt
163.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furo[3,2-b]pyridine-6-carboxylic acid

CAS Number

122535-04-0

Product Name

Furo[3,2-b]pyridine-6-carboxylic acid

IUPAC Name

furo[3,2-b]pyridine-6-carboxylic acid

Molecular Formula

C8H5NO3

Molecular Weight

163.13 g/mol

InChI

InChI=1S/C8H5NO3/c10-8(11)5-3-7-6(9-4-5)1-2-12-7/h1-4H,(H,10,11)

InChI Key

LIYSYIKDUZFTJS-UHFFFAOYSA-N

SMILES

C1=COC2=C1N=CC(=C2)C(=O)O

Synonyms

Furo[3,2-b]pyridine-6-carboxylic acid

Canonical SMILES

C1=COC2=C1N=CC(=C2)C(=O)O

Potential Antimicrobial Activity:

Furo[3,2-b]pyridine-6-carboxylic acid has been investigated for its potential antimicrobial properties. Studies have shown that it exhibits moderate to good activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans []. However, further research is necessary to determine its efficacy and potential clinical applications.

Precursor for the Synthesis of Novel Heterocyclic Compounds:

Due to its unique chemical structure, Furo[3,2-b]pyridine-6-carboxylic acid serves as a valuable precursor for the synthesis of novel heterocyclic compounds. These compounds possess various potential applications, including medicinal chemistry and materials science. Research efforts are ongoing to explore its potential in the development of new drugs and functional materials.

Scaffold for Medicinal Chemistry Exploration:

The core structure of Furo[3,2-b]pyridine-6-carboxylic acid can be modified to generate a diverse range of analogs with potential biological activity. This makes it an attractive scaffold for medicinal chemists exploring new drug candidates. Studies have shown that modifications to the Furo[3,2-b]pyridine core can lead to compounds with diverse pharmacological properties, including anti-inflammatory and anticancer activities [, ].

Furo[3,2-b]pyridine-6-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H5NO3C_8H_5NO_3 and a molecular weight of 163.13 g/mol. It features a fused pyridine and furan ring system, which contributes to its unique chemical properties. The compound is identified by the CAS number 122535-04-0 and is primarily used in research and industrial applications due to its structural characteristics and reactivity.

Furo[3,2-b]pyridine-6-carboxylic acid can undergo various chemical transformations:

  • Acetylation: The introduction of an acetyl group can modify the compound's reactivity and solubility.
  • Alkylation: This reaction involves adding alkyl groups to nitrogen or oxygen atoms within the structure, enhancing its chemical diversity.
  • Suzuki Coupling: This cross-coupling reaction allows for the formation of biaryl compounds, expanding its applications in organic synthesis .

These reactions make it a versatile building block in synthetic organic chemistry.

Several methods exist for synthesizing furo[3,2-b]pyridine-6-carboxylic acid:

  • Cyclization Reactions: Starting from suitable precursors, cyclization can lead to the formation of the fused ring structure.
  • Functional Group Transformations: Various functional groups can be introduced or modified to yield the desired compound.
  • Multistep Synthetic Routes: These involve several reactions, including condensation and oxidation steps, to achieve the final product .

These methods highlight the compound's synthetic accessibility for research purposes.

Furo[3,2-b]pyridine-6-carboxylic acid finds applications in:

  • Pharmaceutical Development: Due to its biological activities, it serves as a potential scaffold for drug design.
  • Organic Synthesis: Its reactivity allows it to be used as an intermediate in synthesizing more complex molecules.
  • Material Science: The compound may also be explored for use in developing new materials with specific properties .

Interaction studies of furo[3,2-b]pyridine-6-carboxylic acid focus on its binding affinity with various biological targets. These studies are crucial for understanding its potential therapeutic effects and mechanisms of action. Preliminary data suggest interactions with enzymes involved in inflammatory pathways, although comprehensive studies are needed to elucidate these interactions fully.

Furo[3,2-b]pyridine-6-carboxylic acid shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
Furo[2,3-b]pyridine-5-carboxylic acidFused pyridine-furanDifferent ring fusion pattern
Pyridine-2-carboxylic acidSimple pyridine derivativeLacks furan component; simpler structure
Furo[3,2-c]pyridine-6-carboxylic acidRelated fused structureSlightly different connectivity affecting reactivity

Furo[3,2-b]pyridine-6-carboxylic acid is unique due to its specific fusion pattern and functional groups that influence its chemical behavior and biological activity.

XLogP3

0.9

Wikipedia

Furo[3,2-b]pyridine-6-carboxylic acid

Dates

Last modified: 08-15-2023

Explore Compound Types